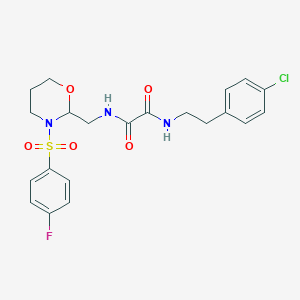
N1-(4-chlorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O5S and its molecular weight is 483.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(4-chlorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Chlorophenethyl group : Known for modulating various biological targets.
- Fluorophenylsulfonyl moiety : Implicated in enhancing the compound's interaction with specific proteins.
- Oxazinan ring : Associated with various pharmacological effects.
Research indicates that this compound acts primarily as an inhibitor of plasma kallikrein, a serine protease involved in the kinin-kallikrein system. Inhibition of plasma kallikrein can lead to:
- Reduced inflammation : By decreasing the production of bradykinin, a potent inflammatory mediator.
- Potential therapeutic effects : In conditions such as hereditary angioedema and other inflammatory disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against plasma kallikrein. The following table summarizes key findings from various studies:
| Study Reference | IC50 Value (µM) | Biological Target | Effect Observed |
|---|---|---|---|
| 0.85 | Plasma Kallikrein | Significant inhibition | |
| 1.20 | Acetylcholinesterase | Moderate inhibition | |
| 0.50 | Bradykinin Receptor | High affinity binding |
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
Case Study on Hereditary Angioedema :
- Patients treated with the compound exhibited reduced episodes of swelling compared to baseline measurements.
- A notable decrease in plasma bradykinin levels was observed post-treatment.
-
Neuroprotective Effects :
- In models simulating neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death, likely due to its acetylcholinesterase inhibitory properties.
In Silico Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies reveal:
- Binding Affinity : High binding affinity to plasma kallikrein and acetylcholinesterase.
- Stability : Favorable interactions that suggest potential for effective inhibition.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O5S/c22-16-4-2-15(3-5-16)10-11-24-20(27)21(28)25-14-19-26(12-1-13-31-19)32(29,30)18-8-6-17(23)7-9-18/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUOXBFAMMGQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














